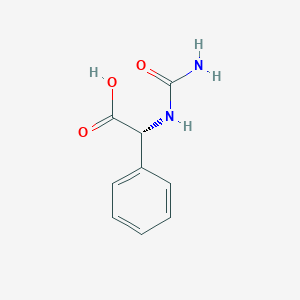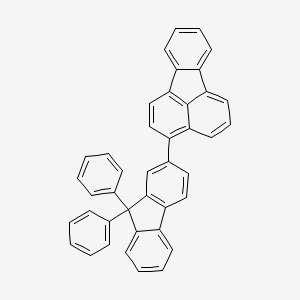
3-(3-Ethylphenoxy)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethylphenoxy)propane-1,2-diol is an organic compound with the molecular formula C11H16O3 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 3-ethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylphenoxy)propane-1,2-diol typically involves the reaction of 3-ethylphenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a nucleophile such as water or an alcohol. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the epoxide ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Ethylphenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-(3-Ethylphenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Ethylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Ethylphenoxy)propane-1,2-diol
- 3-(4-Ethylphenoxy)propane-1,2-diol
- 3-(2-Methoxyphenoxy)propane-1,2-diol
Uniqueness
3-(3-Ethylphenoxy)propane-1,2-diol is unique due to the position of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and interaction with biological targets. The specific arrangement of functional groups can lead to distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
64049-52-1 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
3-(3-ethylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-2-9-4-3-5-11(6-9)14-8-10(13)7-12/h3-6,10,12-13H,2,7-8H2,1H3 |
Clé InChI |
JCLWQYMAWWJMSX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
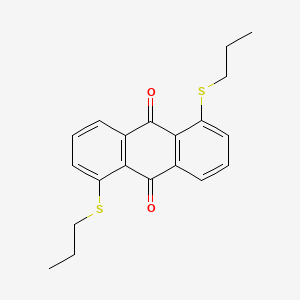
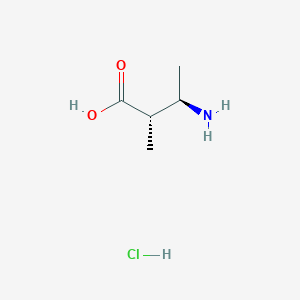
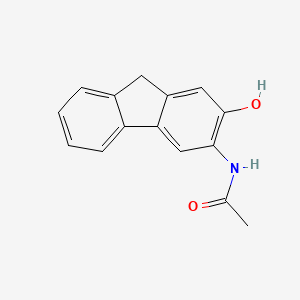
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)


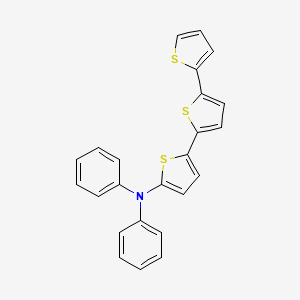
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
